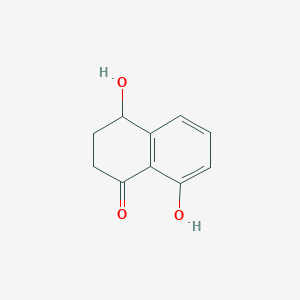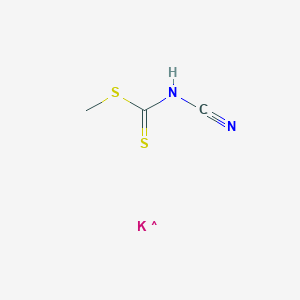![molecular formula C14H20ClN3O3 B12329002 (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B12329002.png)
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes an amino group, a hydroxyphenyl group, and a pyrrolidine ring. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may involve the use of protecting groups for the amino and hydroxy groups, followed by coupling reactions using reagents such as carbodiimides or phosphonium salts. The final step often involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and substitution reagents such as alkyl halides or acyl chlorides. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired reaction pathway and product formation.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups. These products can be further utilized in different applications, depending on their chemical properties and reactivity.
科学的研究の応用
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds with target molecules. These interactions contribute to the compound’s overall biological activity and therapeutic potential.
類似化合物との比較
Similar Compounds
Similar compounds include:
- (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid
- N-acetyltyrosine
- L-tyrosine
Uniqueness
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of both the pyrrolidine ring and the hydroxyphenyl group provides distinct chemical and biological properties, making it a valuable compound for various applications. Its hydrochloride form further enhances its solubility and stability, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H20ClN3O3 |
|---|---|
分子量 |
313.78 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H19N3O3.ClH/c15-11(8-9-3-5-10(18)6-4-9)14(20)17-7-1-2-12(17)13(16)19;/h3-6,11-12,18H,1-2,7-8,15H2,(H2,16,19);1H/t11-,12-;/m0./s1 |
InChIキー |
QPVQJGGILVHAIW-FXMYHANSSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N.Cl |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-(tert-butoxycarbonyl)-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B12328926.png)


![4-tert-Butyl 2-ethyl 8-bromo-2H-benzo[b][1,4]oxazine-2,4(3H)-dicarboxylate](/img/structure/B12328951.png)

![11b-(R)-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B12328969.png)





![6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-3(12),4,6,8,17-pentaen-13-one](/img/structure/B12329015.png)
![tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B12329021.png)
![Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12329027.png)
